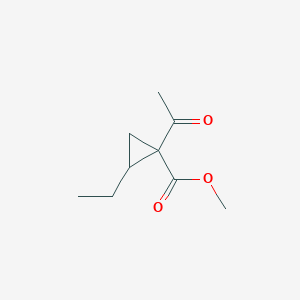![molecular formula C9H11N3O B126685 3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 159104-35-5](/img/structure/B126685.png)
3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that has been synthesized using various methods. In
作用机制
The mechanism of action of 3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
生化和生理效应
3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of certain enzymes. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in lab experiments is its high yield and cost-effectiveness. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations is that the mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for the study of 3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. One potential direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another potential direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies could investigate its potential use in treating viral infections.
科学研究应用
3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has been extensively studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
属性
CAS 编号 |
159104-35-5 |
|---|---|
产品名称 |
3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one |
分子式 |
C9H11N3O |
分子量 |
177.2 g/mol |
IUPAC 名称 |
3,6-dimethyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C9H11N3O/c1-5-3-4-7-8(10-5)11-6(2)9(13)12-7/h3-4,6H,1-2H3,(H,10,11)(H,12,13) |
InChI 键 |
SNEUWCOJEUGPFV-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(N1)N=C(C=C2)C |
规范 SMILES |
CC1C(=O)NC2=C(N1)N=C(C=C2)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


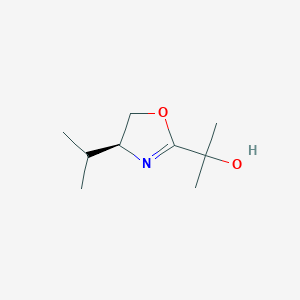

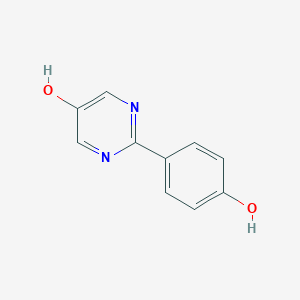
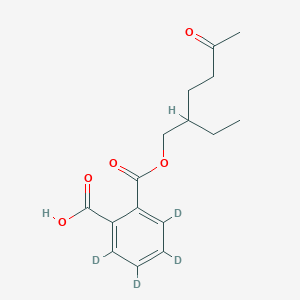

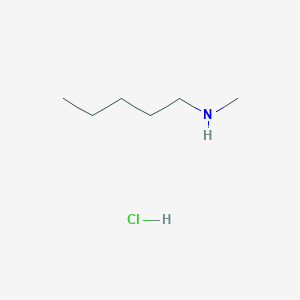



![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)
